molecular formula C10H12ClNO2 B585704 Baclofen-d4 (Major) CAS No. 70155-52-1

Baclofen-d4 (Major)

Cat. No.: B585704
CAS No.: 70155-52-1
M. Wt: 217.685
InChI Key: KPYSYYIEGFHWSV-NZLXMSDQSA-N
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Description

Baclofen-d4 (Major) is a deuterated form of baclofen, a gamma-aminobutyric acid type-B receptor agonist. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of baclofen. The deuterium atoms in Baclofen-d4 replace hydrogen atoms, which helps in tracing the compound in biological systems without altering its pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Baclofen-d4 involves the incorporation of deuterium atoms into the baclofen molecule. One common method is the catalytic hydrogenation of baclofen in the presence of deuterium gas. This process typically uses a palladium on carbon catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of Baclofen-d4 follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the deuterated compound. The use of high-purity deuterium gas and advanced catalytic systems is essential for efficient production .

Chemical Reactions Analysis

Types of Reactions: Baclofen-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Baclofen-d4 is extensively used in scientific research for various applications:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy to study the metabolic pathways of baclofen.

    Biology: Helps in tracing the distribution and metabolism of baclofen in biological systems.

    Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of baclofen.

    Industry: Employed in the development of new formulations and drug delivery systems for baclofen

Mechanism of Action

Baclofen-d4 exerts its effects by binding to gamma-aminobutyric acid type-B receptors on pre- and post-synaptic neurons. This binding causes an influx of potassium ions into the neuron, leading to hyperpolarization of the neuronal membrane and decreased neuronal excitability. The primary molecular target is the gamma-aminobutyric acid type-B receptor, which plays a crucial role in inhibitory neurotransmission in the central nervous system .

Comparison with Similar Compounds

Uniqueness of Baclofen-d4: Baclofen-d4 is unique due to the presence of deuterium atoms, which makes it an invaluable tool in pharmacokinetic and pharmacodynamic studies. The deuterium atoms allow for precise tracing and analysis without altering the compound’s pharmacological properties .

Properties

IUPAC Name

4-amino-3-(4-chlorophenyl)-2,2,4,4-tetradeuteriobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYSYYIEGFHWSV-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(C1=CC=C(C=C1)Cl)C([2H])([2H])N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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